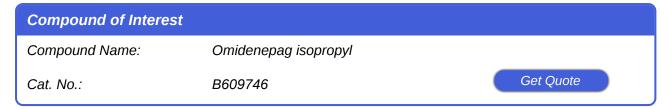


In vitro assays to determine the potency and efficacy of Omidenepag isopropyl

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Application Notes and Protocols: In Vitro Assays for Omidenepag Isopropyl For Researchers, Scientists, and Drug Development Professionals

Introduction

Omidenepag isopropyl (OMDI) is a topical prodrug used for the reduction of intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1][2][3] Upon topical administration, OMDI is hydrolyzed by esterases in the cornea to its active metabolite, omidenepag (OMD).[4][5][6] OMD is a highly selective agonist for the E-prostanoid receptor 2 (EP2), a Gs-protein coupled receptor.[1][4][5] Activation of the EP2 receptor in the trabecular meshwork and ciliary body leads to increased aqueous humor outflow through both the conventional (trabecular) and uveoscleral pathways, resulting in reduced IOP.[1][2][4][5] Unlike prostaglandin F2α analogs, omidenepag's selective action on the EP2 receptor offers a different therapeutic pathway for managing glaucoma.[2]

These application notes provide detailed protocols for key in vitro assays to determine the potency and efficacy of **omidenepag isopropyl** and its active metabolite, omidenepag.

Mechanism of Action: EP2 Receptor Signaling

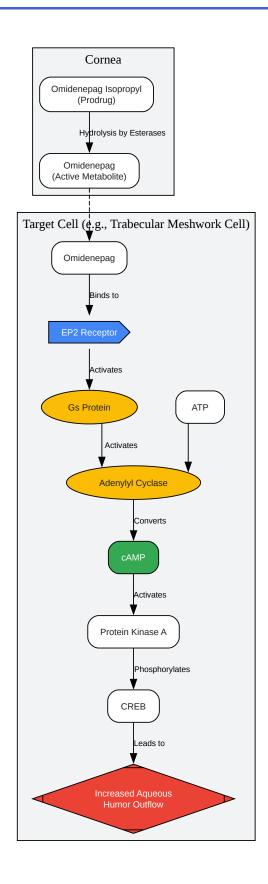


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Omidenepag (OMD), the active metabolite of **Omidenepag isopropyl**, selectively binds to and activates the EP2 receptor. This receptor is coupled to a stimulatory G protein (Gs). Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][4] The subsequent increase in intracellular cAMP levels activates various downstream signaling cascades that are thought to relax the trabecular meshwork and ciliary muscle, thereby facilitating aqueous humor outflow.[1][5]





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Caption: Omidenepag Isopropyl mechanism of action.



Data Presentation: Potency and Efficacy

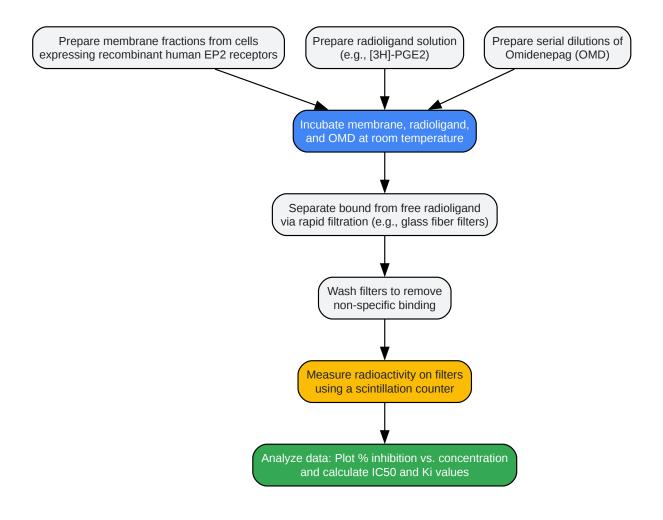
The following table summarizes the in vitro potency and efficacy data for Omidenepag (OMD), the active metabolite of **Omidenepag isopropyl**.

Compound	Parameter	Receptor	Value	Reference
Omidenepag (OMD)	Ki (Binding Affinity)	Human EP2	3.6 nM	[1][4][7][8]
EC50 (Functional Potency)	Human EP2	8.3 nM	[1][4][8]	
Binding Affinity	Other Prostanoid Receptors (EP1, EP3, EP4, FP, DP, IP)	Weak or no binding (>6000 nM)	[1][4][7]	_
Omidenepag Isopropyl (OMDI)	Binding Affinity	EP1, EP2, FP Receptors	Weak or no binding	[4][6][9]

Experimental Protocols Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.





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Caption: Workflow for a radioligand receptor binding assay.

Protocol:

- Preparation of Receptor Membranes:
 - Use cell lines stably expressing the recombinant human EP2 receptor (e.g., HEK293 or CHO cells).
 - Homogenize cells in a cold buffer (e.g., Tris-HCl) and centrifuge to pellet the cell debris.
 - Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membrane fraction.



 Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

Binding Reaction:

- In a 96-well plate, add the following components in order:
 - Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
 - Serial dilutions of the test compound (Omidenepag) or vehicle control.
 - Radiolabeled ligand (e.g., [3H]-Prostaglandin E2).
 - Receptor membrane preparation.
- Define non-specific binding by including a high concentration of an unlabeled competing ligand.

Incubation:

 Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature with gentle agitation.

Filtration and Washing:

- Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

Quantification:

- Dry the filter plate and add scintillation cocktail to each well.
- Measure the radioactivity retained on the filters using a scintillation counter.
- · Data Analysis:

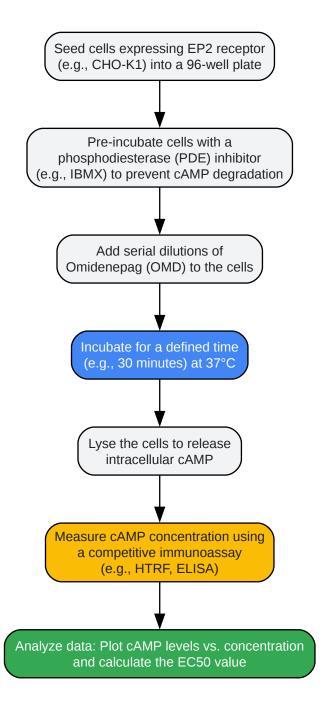


- Calculate the percentage of specific binding inhibited by the test compound at each concentration.
- Plot the percent inhibition against the log concentration of the compound to generate a dose-response curve.
- Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).
- Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

cAMP Functional Assay

This assay measures the ability of a compound to stimulate the Gs-coupled EP2 receptor, leading to an increase in intracellular cyclic AMP (cAMP). This is a direct measure of the compound's agonistic activity and is used to determine its EC50 value.





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Caption: Workflow for a cell-based cAMP functional assay.

Protocol:

- Cell Culture:
 - Culture cells stably expressing the human EP2 receptor (e.g., CHO-K1) in appropriate media.

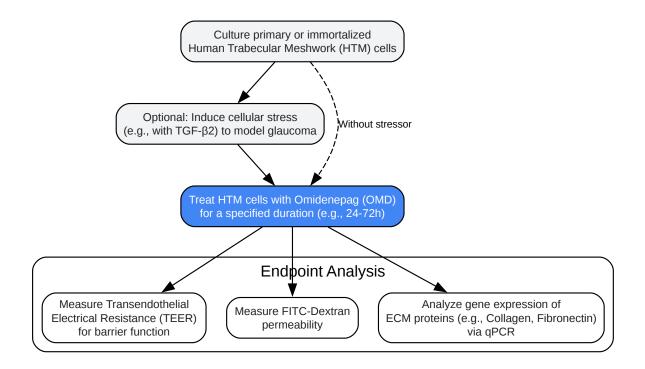


- Seed the cells into a 96-well plate and allow them to adhere overnight.
- Assay Procedure:
 - Wash the cells with a serum-free medium or assay buffer.
 - Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for
 15-30 minutes at 37°C. This prevents the degradation of newly synthesized cAMP.
 - Add serial dilutions of the test compound (Omidenepag) to the wells. Include a known agonist as a positive control and vehicle as a negative control.
- Incubation:
 - Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
- Cell Lysis and cAMP Measurement:
 - Aspirate the medium and lyse the cells using the lysis buffer provided with a cAMP detection kit.
 - Measure the intracellular cAMP concentration using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or radioimmunoassay. Follow the manufacturer's instructions for the chosen kit.
- Data Analysis:
 - Generate a standard curve using known concentrations of cAMP.
 - Determine the cAMP concentration in each sample from the standard curve.
 - Plot the cAMP concentration against the log concentration of the test compound.
 - Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

Human Trabecular Meshwork (HTM) Cell-Based Functional Assays



These assays use primary or immortalized human trabecular meshwork (HTM) cells to evaluate the downstream functional effects of EP2 receptor activation in a more physiologically relevant context. These can include measuring changes in cell barrier function or expression of extracellular matrix (ECM) proteins.



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Caption: Workflow for HTM cell-based functional assays.

Protocol (Example: Barrier Function Assay):

- Cell Culture:
 - Culture HTM cells on permeable filter inserts (e.g., Transwell®) until they form a confluent monolayer.
- Induction of Stress (Optional):
 - To model glaucomatous conditions, cells can be treated with transforming growth factorbeta 2 (TGF-β2) to induce ECM deposition and increase outflow resistance.[11]



· Treatment:

- Treat the HTM cell monolayers with various concentrations of Omidenepag for a specified time period (e.g., 24 to 72 hours).
- Measurement of Transendothelial Electrical Resistance (TEER):
 - Measure the electrical resistance across the cell monolayer using a voltohmmeter (e.g., Millicell ERS-2).
 - A decrease in TEER can indicate a relaxation of cell-cell junctions, which may be associated with increased fluid outflow.
- Measurement of FITC-Dextran Permeability:
 - Add a high molecular weight fluorescent tracer (e.g., FITC-dextran) to the apical side of the monolayer.
 - After a set incubation period, collect samples from the basolateral chamber.
 - Measure the fluorescence in the basolateral samples to quantify the amount of tracer that has passed through the monolayer. An increase in permeability suggests a less restrictive barrier.

Data Analysis:

- Compare the TEER values and FITC-dextran permeability between OMD-treated groups and vehicle-treated controls.
- Analyze data for statistical significance using appropriate tests (e.g., ANOVA).

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